molecular formula C19H15F3N2O B6103483 N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide

Numéro de catalogue B6103483
Poids moléculaire: 344.3 g/mol
Clé InChI: XFKHETVUDNLUKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TAK-659 belongs to the class of kinase inhibitors and is known to target Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.

Mécanisme D'action

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide acts as a selective inhibitor of BTK, a key enzyme in the BCR signaling pathway that plays a critical role in B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound blocks the downstream signaling pathways that lead to the activation of transcription factors and the expression of genes involved in B-cell proliferation and survival. This compound also reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity in a dose-dependent manner, leading to the suppression of downstream signaling pathways and the inhibition of B-cell proliferation and survival. In vivo studies have shown that this compound reduces tumor growth and increases survival in preclinical models of B-cell malignancies. This compound has also been shown to reduce inflammation and suppress autoimmunity in preclinical models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Orientations Futures

There are several future directions for the research and development of N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide. One potential direction is to investigate the efficacy of this compound in combination with other anticancer agents in clinical trials. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Further studies are also needed to optimize the dose and schedule of this compound to maximize its therapeutic efficacy and minimize toxicity. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide involves a multi-step process that includes the reaction of 2-methyl-4-quinolinecarboxaldehyde with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the intermediate this compound. The intermediate is then purified and subjected to further reactions to obtain the final product, this compound. The synthesis method of this compound has been optimized to ensure high yield and purity of the final product.

Applications De Recherche Scientifique

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell proliferation and survival, reducing inflammation, and suppressing autoimmunity. This compound has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax, in preclinical models.

Propriétés

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c1-12-9-14(16-7-2-3-8-17(16)24-12)11-23-18(25)13-5-4-6-15(10-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKHETVUDNLUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.